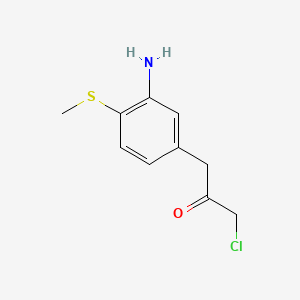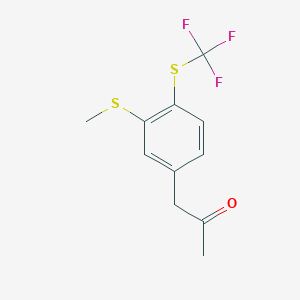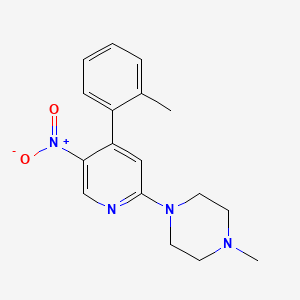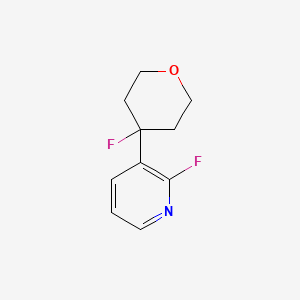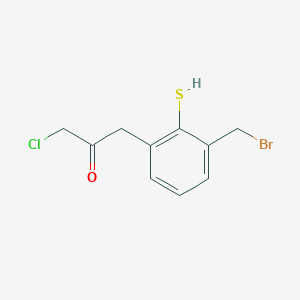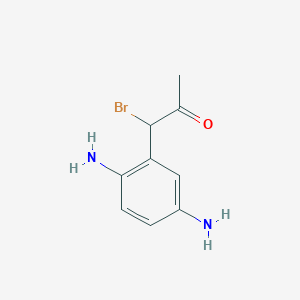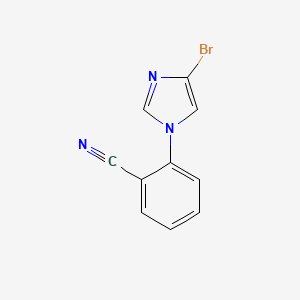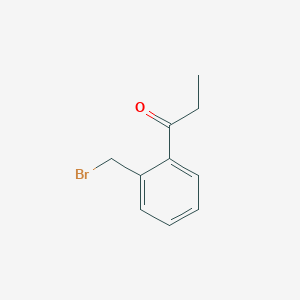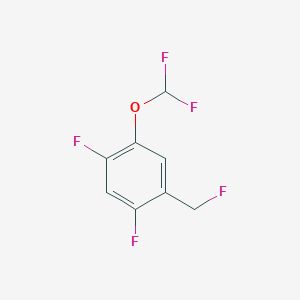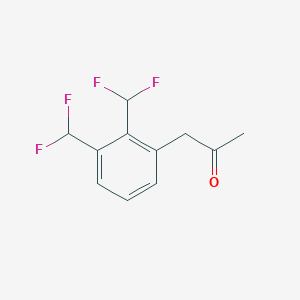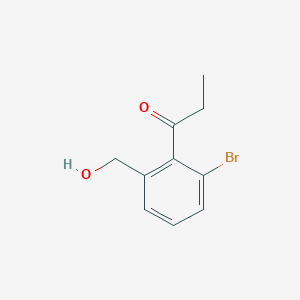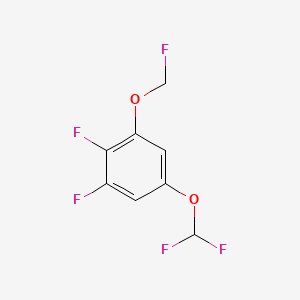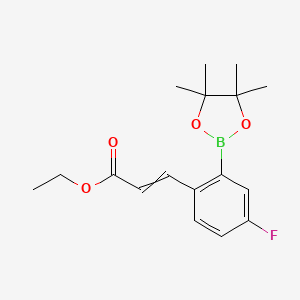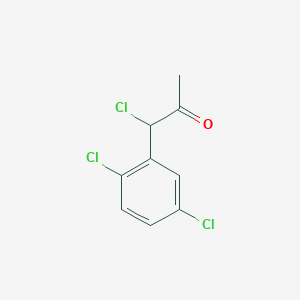
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Cl3O and a molecular weight of 237.51 g/mol It is a chlorinated derivative of acetophenone, characterized by the presence of three chlorine atoms attached to the phenyl and propanone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(2,5-dichlorophenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom attached to the carbonyl carbon can be replaced by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Aqueous or organic solvents can be used, depending on the oxidizing agent and desired reaction conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: Secondary alcohols.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2,5-dichlorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one can be compared with other chlorinated acetophenone derivatives, such as:
1-Chloro-1-(2,4-dichlorophenyl)propan-2-one: Similar structure but with chlorine atoms at different positions on the phenyl ring.
1-Chloro-1-(2,6-dichlorophenyl)propan-2-one: Another isomer with chlorine atoms at the 2 and 6 positions.
1-Chloro-1-(3,4-dichlorophenyl)propan-2-one: Chlorine atoms at the 3 and 4 positions.
Uniqueness
The unique positioning of chlorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications. Its reactivity and interaction with biological targets can differ significantly from other isomers, highlighting its importance in research and industry .
Propriétés
Formule moléculaire |
C9H7Cl3O |
|---|---|
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
1-chloro-1-(2,5-dichlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Cl3O/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,1H3 |
Clé InChI |
MOWOBKSGRMJDSO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


